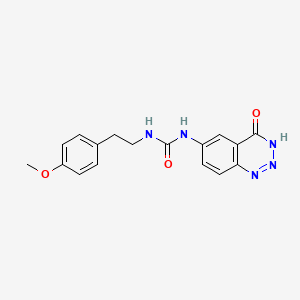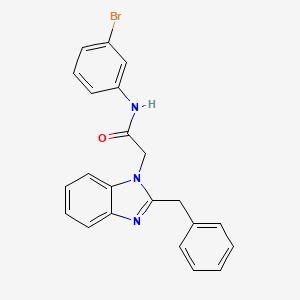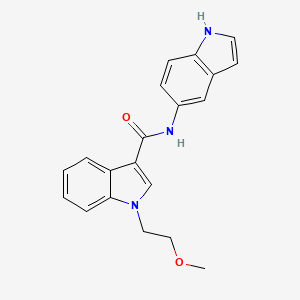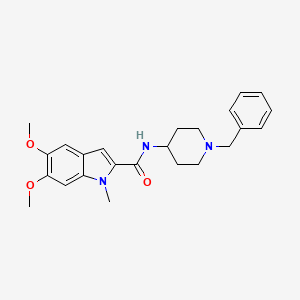
N-(4-Methoxyphenethyl)-N'-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenethyl group and a benzotriazinyl moiety linked through a urea bond. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea typically involves the following steps:
-
Formation of the Benzotriazinone Intermediate: : The synthesis begins with the preparation of the benzotriazinone intermediate. This can be achieved by reacting 4-amino-3-nitrobenzoic acid with hydrazine hydrate under reflux conditions to form 4-amino-3-hydrazinylbenzoic acid. This intermediate is then cyclized to form the benzotriazinone ring.
-
Coupling with Methoxyphenethylamine: : The benzotriazinone intermediate is then coupled with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea linkage.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.
化学反应分析
Types of Reactions
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group in the benzotriazinone precursor can be reduced to an amino group, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.
科学研究应用
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications:
作用机制
The mechanism by which N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: can be compared with other urea derivatives and benzotriazinone-containing compounds.
N-(4-Methoxyphenethyl)-N’-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL)urea: is unique due to its specific combination of functional groups, which may confer distinct biological activities.
Uniqueness
- The presence of both the methoxyphenethyl and benzotriazinyl groups in a single molecule provides a unique scaffold for drug design and development.
- Its ability to undergo various chemical modifications allows for the exploration of structure-activity relationships.
属性
分子式 |
C17H17N5O3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-oxo-3H-1,2,3-benzotriazin-6-yl)urea |
InChI |
InChI=1S/C17H17N5O3/c1-25-13-5-2-11(3-6-13)8-9-18-17(24)19-12-4-7-15-14(10-12)16(23)21-22-20-15/h2-7,10H,8-9H2,1H3,(H2,18,19,24)(H,20,21,23) |
InChI 键 |
KPAVFRGHDJZUOP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N=NNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-2-{2-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B10979835.png)
![N~5~-carbamoyl-N~2~-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-D-ornithine](/img/structure/B10979842.png)
![5-fluoro-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)benzamide](/img/structure/B10979849.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10979854.png)



![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10979882.png)




![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(furan-2-ylmethyl)-4-oxobutanamide](/img/structure/B10979907.png)
![1-Cyclohexyl-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10979911.png)
